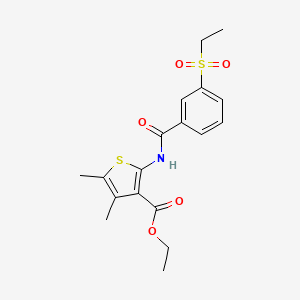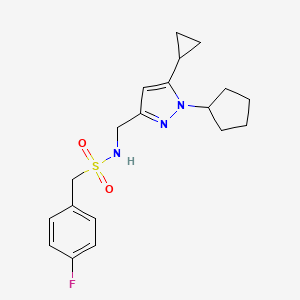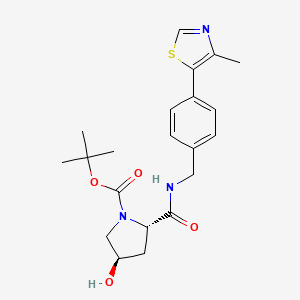
3-Fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their wide range of biological activities and medicinal applications. This particular compound has garnered interest due to its potential antimicrobial and antifungal properties .
Preparation Methods
The synthesis of 3-Fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine 4-toluenesulfonate under mild conditions . The reaction is carried out in a suitable solvent, such as toluene, and the product is purified through crystallization or other standard purification techniques .
Chemical Reactions Analysis
3-Fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicinal Chemistry: It is used in the development of new drugs due to its biological activity and ability to interact with various molecular targets.
Biological Studies: The compound is used in studies to understand the mechanism of action of benzothiazole derivatives and their interactions with biological systems.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets in bacterial and fungal cells. The compound inhibits key enzymes involved in essential cellular processes, such as DNA gyrase and dihydroorotase . This inhibition disrupts the normal functioning of the cells, leading to their death.
Comparison with Similar Compounds
3-Fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-Fluorobenzothiazole: Used in the synthesis of various bioactive compounds.
Benzothiazole-2-thiol: Exhibits antifungal and antibacterial activities.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for research and drug development .
Properties
IUPAC Name |
3-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3O3S/c15-9-3-1-2-8(6-9)13(19)17-14-16-11-5-4-10(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGACVITUAPJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2430611.png)
![2-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]naphthalene](/img/structure/B2430615.png)





![1-{5-TERT-BUTYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(PYRIDIN-2-YL)PIPERAZINE](/img/structure/B2430624.png)

![3-(4-fluorophenyl)-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B2430626.png)

![(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B2430629.png)


